molecular formula C8H9NO2 B039263 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid CAS No. 116515-48-1

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Cat. No.: B039263
CAS No.: 116515-48-1
M. Wt: 151.16 g/mol
InChI Key: CYYLHKZGLFLYPE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a saturated, bicyclic pyrrolizine scaffold bearing a carboxylic acid functional group, which serves as a critical handle for synthetic diversification. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors, enzyme modulators, and other biologically active small molecules. The rigid, three-dimensional structure of the pyrrolizine core contributes to favorable physiochemical properties and can be used to explore novel chemical space in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLHKZGLFLYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554789
Record name 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116515-48-1
Record name 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Manganese(III)-Mediated Cyclization

A pivotal method for constructing the pyrrolizine core involves manganese(III)-initiated radical cyclization. As detailed in US5082951A, 2-aroylpyrrole derivatives undergo cyclization in the presence of manganese(III) acetate and acetic acid at 50–70°C to yield diethyl 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate intermediates. For 7-carboxylic acid synthesis, the ester groups must be strategically positioned at C7 in the precursor. Hydrolysis of the diester with aqueous NaOH, followed by monodecarboxylation using HCl, selectively generates the 7-carboxylic acid derivative.

Key Reaction Conditions

ParameterSpecification
InitiatorManganese(III) acetate
SolventAcetic acid or acetonitrile
Temperature50–70°C
Hydrolysis Base10% NaOH
Decarboxylation AcidHCl

Electrochemical Initiation

Alternative radical cyclization methods employ electrochemical oxidation, though manganese(III) remains preferred for scalability. The radical intermediate abstracts hydrogen to form the bicyclic pyrrolizine structure, with the carboxylic acid group introduced via post-cyclization functionalization.

Hydrolysis and Decarboxylation Approaches

Diester Hydrolysis

Diethyl 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate, synthesized via radical cyclization, undergoes saponification to yield a dicarboxylic acid. Selective monodecarboxylation at C1 is achieved under acidic conditions (pH 3–4), preserving the C7 carboxylic acid group. Adjusting the ester positions in the precursor enables carboxylation at C7 instead of C1.

Example Workflow

  • Cyclization : 2-Benzoyl-[3,3-di(ethoxycarbonyl)propyl]pyrrole → Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.

  • Hydrolysis : NaOH (aq.) → Dicarboxylic acid.

  • Decarboxylation : HCl → 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid.

Challenges in Regioselectivity

Achieving exclusive decarboxylation at C1 requires precise pH control. Over-acidification risks decarboxylating both positions, while insufficient acidity prolongs reaction times.

Alternative Synthetic Routes

Cyclization of 1,7-Di-Substituted-4-Heptanone

US4897495A discloses a method for pyrrolizine derivatives involving 1,7-di-substituted-4-heptanone reacting with secondary amines (e.g., pyrrolidine) and ammonia. While this route primarily yields 7a-cyano or aminomethyl derivatives, introducing a carboxylic acid group at C7 could involve subsequent oxidation or carboxylation steps.

Reaction Scheme

  • Cyclization : 1,7-Di-X-4-heptanone + R₂NH → Pyrrolizine intermediate.

  • Functionalization : CN⁻ → 7a-cyano derivative → Hydrogenation → 7a-aminomethyl derivative.

Structural Characterization and Analytical Data

Spectroscopic Identification

For 5-(furan-2'-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (analogous to the target compound), CN109336891B reports:

  • HRFAB-MS : m/z 246.0761 [M+H]⁺ (C₁₃H₁₁NO₄).

  • IR : 3140 cm⁻¹ (C–H), 3000–2500 cm⁻¹ (O–H), 1614 cm⁻¹ (C=O).

  • ¹H-NMR : δ 7.82 (s, 1H, H-6), 4.43 (t, 2H, H-3), 3.13 (t, 2H, H-1).

  • ¹³C-NMR : δ 172.1 (C-7 COOH), 167.5 (C-5 carbonyl).

Table 1: NMR Data for Pyrrolizine-7-carboxylic Acid Derivatives

Positionδ(¹H)δ(¹³C)Assignment
C-13.1326.2CH₂
C-34.4350.2CH₂
C-5-126.7C=O (furanoyl)
C-7-172.1COOH

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance yield and purity during cyclization steps.

  • Catalyst Recycling : Manganese(III) acetate recovery reduces costs.

  • Automated pH Control : Ensures consistent monodecarboxylation.

Cost-Efficiency Analysis

FactorRadical CyclizationAmmonia-Mediated Cyclization
Catalyst CostHigh (Mn³⁺)Low
Reaction Time6–8 h12–24 h
Yield65–75%50–60%

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone probutate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Research

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid serves as a model compound in drug development. It aids in understanding steroid interactions and the design of novel therapeutic agents. Notable applications include:

  • Anti-inflammatory properties: Studies indicate potential effects on inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
  • Anticancer research: Recent studies have highlighted its efficacy against various cancer cell lines, including lung adenocarcinoma (H460), gastric adenocarcinoma (SGC-7901), and colon cancer (SW-620) cells.
Cancer Type Cell Line Effect
Lung AdenocarcinomaH460Inhibits cell proliferation
Gastric AdenocarcinomaSGC-7901Significant cytotoxic effects
Colon CancerSW-620Strong anticancer activity observed

Biochemical Applications

The compound is investigated for its interactions with biological targets:

  • Binding affinity studies: These studies assess how well the compound binds to specific receptors or enzymes involved in disease processes.
  • Mechanism of action: It may inhibit enzymes associated with inflammatory responses, providing insights into its therapeutic potential.

Material Science

In industrial applications, this compound is utilized as a building block for synthesizing complex organic materials. Its unique structure allows for modifications that can lead to new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell growth in vitro. The IC50 values were notably lower than those of existing chemotherapeutics, suggesting enhanced potency.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound revealed its potential to reduce nitric oxide (NO) release in macrophages. This effect was compared against quercetin, showing that the compound had a stronger inhibitory effect on NO production.

Mechanism of Action

Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses . The compound inhibits the activity of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting the expression of anti-inflammatory genes .

Comparison with Similar Compounds

Structural Insights :

  • Esterification (e.g., methoxycarbonyl in ): Alters solubility and bioavailability by masking the carboxylic acid group.

Key Observations :

  • The parent compound’s synthesis is inferred from related pathways, such as the conversion of 4-oxoquinoline-3-carboxylate derivatives .
  • Pyrazole derivatives (e.g., ) emphasize eco-friendly methods, achieving moderate yields (17–52%) via DES-mediated reactions.

Activity Trends :

  • Pyrazole derivatives (e.g., ) exhibit measurable antioxidant and antimicrobial properties, suggesting the pyrrolizine scaffold’s versatility.
  • Limited data exist for the carboxylic acid parent compound and its halogenated analogues, highlighting a gap in pharmacological profiling.

Physicochemical and Commercial Considerations

  • Solubility : The parent compound’s carboxylic acid group enhances water solubility compared to esterified derivatives (e.g., ).
  • Stability : Brominated derivatives (e.g., ) may exhibit lower thermal stability due to steric strain from halogen incorporation.
  • Commercial Availability : The parent compound is sold by CymitQuimica (purity: 97%) , while specialized derivatives (e.g., ) are often discontinued or custom-synthesized.

Biological Activity

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its reactivity and biological activity. The presence of the carboxylic acid functional group is significant for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of enzymatic functions critical for microbial survival.
  • Anticancer Properties : Several studies have reported cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolizine compounds have shown IC50 values ranging from 1.3 to 4.4 µM against colorectal cancer cells, indicating significant growth inhibition . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It is believed to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of established NSAIDs like ibuprofen .
  • Induction of Apoptosis : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerIC50 values: 1.3–4.4 µM in colorectal cancer cells
Anti-inflammatoryInhibition of COX enzymes

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrrolizine derivatives, compounds with structural similarities to this compound were synthesized and tested against multiple cancer cell lines. Notably, one derivative exhibited over 50% inhibition of MCF-7 breast cancer cells at a concentration of 5 µM . This highlights the potential for developing new anticancer agents based on this scaffold.

Case Study: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of pyrrolizine derivatives in a carrageenan-induced rat paw edema model. Compounds demonstrated significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid and its derivatives?

The synthesis often involves hydrolysis of ester precursors or coupling reactions. For example, methyl ester derivatives can be hydrolyzed using lithium hydroxide (LiOH·H₂O) in aqueous THF/MeOH, yielding the carboxylic acid with ~52% efficiency . Suzuki-Miyaura cross-coupling is also utilized to introduce aryl/heteroaryl groups to the pyrrolizine backbone, followed by hydrolysis to generate the final acid .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H/¹³C NMR in DMSO-d₆ to identify proton environments) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H⁺] = 271.05 for a related derivative) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 97.34% purity achieved for a methyl-substituted analog) .

Q. Table 1: Representative Analytical Data

DerivativeMethodKey DataSource
Methyl-substituted acidHPLC97.34% purity
Pyridazine-coupled acidESI-MS[M+H⁺] = 271.05
Triazolo-thiadiazineX-rayR factor = 0.039

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to improve yields of this compound?

Optimization involves:

  • Solvent Selection : THF/MeOH mixtures enhance solubility of ester precursors.
  • Stoichiometry : 7 equivalents of LiOH·H₂O ensure complete hydrolysis .
  • Temperature : Room temperature avoids side reactions (e.g., decarboxylation).
    Controlled conditions can increase yields to >70% for analogs, though steric hindrance in substituted derivatives may require elevated temperatures .

Q. What strategies resolve contradictions in NMR data for structurally similar pyrrolizine derivatives?

  • X-ray Crystallography : Definitive structural confirmation (e.g., C–C bond lengths resolved to 0.002 Å precision) .
  • 2D NMR Techniques : COSY and NOESY distinguish overlapping signals in diastereomers or regioisomers .
  • Isotopic Labeling : ¹³C-labeled aldehydes (e.g., Indole-3-carboxaldehyde-¹³C) aid in tracking carbon environments .

Q. How can Suzuki-Miyaura coupling efficiency be enhanced for pyrrolizine derivatives?

  • Catalyst Tuning : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling of halogenated pyrrolizines with boronic acids .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% conversion .
  • Protecting Groups : Tosyl (Ts) groups stabilize reactive intermediates during coupling .

Q. What pharmacological profiling methods are applicable to pyrrolizine-7-carboxylic acid derivatives?

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorometric/colorimetric readouts .
  • ADME Screening : LC-MS/MS quantifies metabolic stability in liver microsomes .
  • Impurity Analysis : HPLC with charged aerosol detection (CAD) monitors synthetic byproducts (e.g., EP-grade impurity standards) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of pyrrolizine derivatives?

  • Structural Reanalysis : Verify stereochemistry (e.g., via X-ray or chiral HPLC) to rule out enantiomeric interference .
  • Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of assay conditions .
  • Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., fluoroquinolone derivatives) to identify SAR trends .

Q. Table 2: Case Study – Conflicting Bioactivity Data

CompoundReported IC₅₀ (μM)Resolved IssueReference
3-Methyl-pyrrole analog0.5 vs. 5.2Impurity (N-oxide) identified
Pyridazine-coupled acidInactive vs. ActiveStereochemical misassignment

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

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